

"1-(4-Chlorobenzyl)-1,4-diazepane" basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-(4-Chlorobenzyl)-1,4-diazepane**

Cat. No.: **B1369236**

[Get Quote](#)

An In-depth Technical Guide to **1-(4-Chlorobenzyl)-1,4-diazepane**: Synthesis, Characterization, and Research Applications

Foreword

As a Senior Application Scientist, my focus extends beyond mere chemical data. It lies in the practical application and potential of a molecule. **1-(4-Chlorobenzyl)-1,4-diazepane** is a fascinating compound, not because it is a blockbuster drug, but because it represents a versatile scaffold with significant research potential. The 1,4-diazepane core is a privileged structure in medicinal chemistry, known for its diverse biological activities.^[1] The addition of a 4-chlorobenzyl group modifies its steric and electronic properties, opening new avenues for investigation in drug discovery and chemical biology. This guide is structured to provide researchers with a comprehensive understanding of this molecule, from its fundamental properties and a robust synthesis protocol to its analytical characterization and potential applications. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Core Molecular Profile

1-(4-Chlorobenzyl)-1,4-diazepane is a disubstituted diazepane derivative. The core structure is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. The substituent at the 1-position is a 4-chlorobenzyl group.

Caption: Chemical structure of **1-(4-Chlorobenzyl)-1,4-diazepane**.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for designing experimental conditions, including solvent selection for synthesis and analysis, and for predicting its behavior in biological systems.

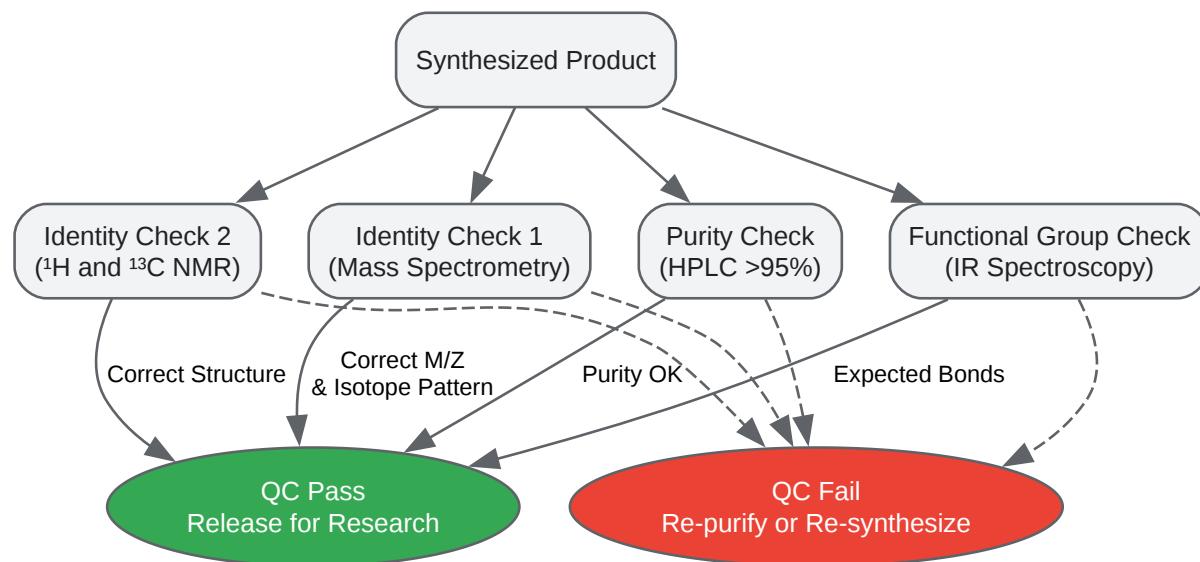
Property	Value	Source
CAS Number	40389-65-9	[2] [3]
Molecular Formula	C ₁₂ H ₁₇ CIN ₂	[3] [4]
Molecular Weight	224.73 g/mol	[3] [4]
Melting Point	75-77 °C	[2]
Boiling Point	114-120 °C (at 0.2 Torr)	[2]
Density (Predicted)	1.115 ± 0.06 g/cm ³	[2]
pKa (Predicted)	10.54 ± 0.20	[2]
SMILES	C1CNCCN(C1)CC2=CC=C(C=C2)Cl	
Synonyms	1-(4-Chlorobenzyl)homopiperazine, 1-[(4-Chlorophenyl)methyl]hexahydr o-1H-1,4-diazepine	[2] [3]

Synthesis and Purification Protocol

The synthesis of **1-(4-Chlorobenzyl)-1,4-diazepane** is most reliably achieved via nucleophilic substitution. The secondary amine of the 1,4-diazepane (homopiperazine) core acts as a nucleophile, displacing the chloride from 4-chlorobenzyl chloride.

Rationale for Experimental Design

- Choice of Base: A non-nucleophilic organic base like triethylamine (TEA) or an inorganic base like potassium carbonate (K₂CO₃) is used to quench the HCl generated during the


reaction. This prevents the protonation and deactivation of the starting amine. K_2CO_3 is often preferred for ease of removal (filtration) during work-up.

- **Solvent Selection:** Acetonitrile (ACN) is an excellent choice as it is a polar aprotic solvent that readily dissolves the reactants and facilitates the S_N2 reaction mechanism without interfering.
- **Reaction Temperature:** Performing the reaction at an elevated temperature (reflux) increases the reaction rate to ensure completion within a reasonable timeframe.
- **Purification:** The crude product will likely contain unreacted starting materials and potentially a small amount of the disubstituted product. Column chromatography is the gold standard for separating these components, yielding a highly pure final product. The choice of a gradient elution (e.g., dichloromethane to methanol/DCM) is crucial for separating compounds with different polarities.

Step-by-Step Synthesis Workflow

- **Reaction Setup:**
 - To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4-diazepane (1.0 eq), potassium carbonate (K_2CO_3 , 2.5 eq), and acetonitrile (ACN, 10 mL per mmol of 1,4-diazepane).
- **Addition of Electrophile:**
 - Dissolve 4-chlorobenzyl chloride (1.05 eq) in a minimal amount of ACN.
 - Add this solution dropwise to the stirring suspension at room temperature over 15 minutes. A slight exotherm may be observed.
- **Reaction:**
 - Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane (DCM) with 0.5% TEA. The product spot should be less polar than the starting 1,4-diazepane.

- Work-up:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Filter off the inorganic salts (K_2CO_3 and KCl) and wash the filter cake with ACN.
 - Concentrate the filtrate under reduced pressure to obtain the crude oil or solid.
- Purification (Column Chromatography):
 - Prepare a silica gel column.
 - Dissolve the crude product in a minimal amount of DCM and load it onto the column.
 - Elute the column using a gradient system, starting with 100% DCM and gradually increasing the polarity by adding methanol (e.g., 0% to 10% MeOH in DCM).
 - Collect fractions and analyze by TLC to identify those containing the pure product.
 - Combine the pure fractions and evaporate the solvent under reduced pressure to yield **1-(4-Chlorobenzyl)-1,4-diazepane** as a white to off-white solid.
- Final Product Handling:
 - Dry the purified product under high vacuum for several hours to remove residual solvents.
 - Determine the final yield and proceed with characterization.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benthamscience.com [benthamscience.com]
- 2. 1-(4-CHLOROBENZYL)-1,4-DIAZEPANE CAS#: 40389-65-9 [amp.chemicalbook.com]
- 3. 1-(4-CHLOROBENZYL)-1,4-DIAZEPANE | 40389-65-9 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- To cite this document: BenchChem. ["1-(4-Chlorobenzyl)-1,4-diazepane" basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1369236#1-4-chlorobenzyl-1-4-diazepane-basic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com